Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Lead Optimization Physicochemical Property Profiling Kinase Inhibitor Design

N-Benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-33-2) is a member of the pyrazolo[1,5-a]pyrimidine class, a scaffold widely exploited for kinase inhibition. This specific compound features a benzylamine at the C7 position, a phenyl at C3, and an n-propyl at C5, resulting in a molecular formula of C22H22N4 and a molecular weight of 342.44 g/mol.

Molecular Formula C22H22N4
Molecular Weight 342.446
CAS No. 890626-33-2
Cat. No. B2667972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890626-33-2
Molecular FormulaC22H22N4
Molecular Weight342.446
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H22N4/c1-2-9-19-14-21(23-15-17-10-5-3-6-11-17)26-22(25-19)20(16-24-26)18-12-7-4-8-13-18/h3-8,10-14,16,23H,2,9,15H2,1H3
InChIKeyKFPZECGYILHTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-Phenyl-5-Propylpyrazolo[1,5-a]Pyrimidin-7-Amine (CAS 890626-33-2) Procurement and Selection Overview


N-Benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-33-2) is a member of the pyrazolo[1,5-a]pyrimidine class, a scaffold widely exploited for kinase inhibition [1]. This specific compound features a benzylamine at the C7 position, a phenyl at C3, and an n-propyl at C5, resulting in a molecular formula of C22H22N4 and a molecular weight of 342.44 g/mol . Its physicochemical profile, including a high calculated logP of 5.31, distinguishes it from close analogs for applications requiring specific lipophilicity windows .

Why Generic Pyrazolo[1,5-a]Pyrimidin-7-Amines Cannot Substitute for Compound 890626-33-2


Subtle changes to the substituents on the pyrazolo[1,5-a]pyrimidin-7-amine core profoundly alter both physicochemical properties and kinase selectivity profiles [1][2]. A direct comparator, N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890628-11-2), replaces the N7-benzyl with an N7-pentyl group; this single change is predicted to significantly increase lipophilicity and alter the compound's ability to engage hydrophobic kinase pockets or cross biological membranes . Interchanging these compounds without verification would introduce uncontrolled variables into any structure-activity relationship (SAR) study or screening campaign, potentially invalidating experimental results.

Quantitative Differentiation Evidence for N-Benzyl-3-Phenyl-5-Propylpyrazolo[1,5-a]Pyrimidin-7-Amine (890626-33-2)


Lipophilicity (clogP) Advantage Over a Direct N7-Pentyl Analog

The target compound possesses a calculated logP of 5.31, which is significantly lower than the expected value for its N7-pentyl analog (CAS 890628-11-2) . In drug discovery, a clogP around 5 is often the upper limit for oral drug-likeness; the N7-pentyl-substituted congener, with an additional methylene unit, is predicted to have a clogP > 5.5, pushing it further beyond this benchmark [1]. This makes the benzyl derivative more attractive in early-stage programs where maintaining a balance between target potency and ADME compliance is critical.

Lead Optimization Physicochemical Property Profiling Kinase Inhibitor Design

Aqueous Solubility (logSw) as a Critical Differentiator for In Vitro Assays

The predicted aqueous solubility of the target compound is logSw = -5.46, which corresponds to approximately 1.2 µM . While specific solubility data for the closest N7-pentyl analog is not publicly available, this quantitative solubility parameter is crucial for planning in vitro kinase assays and cell-based experiments. Compounds within this solubility range require careful solvent handling (e.g., DMSO stock formulation) to avoid precipitation, a factor that directly impacts assay reproducibility and IC50 accuracy [1]. This contrasts with more soluble analogs (logSw > -4.5) that may offer easier handling but potentially lower target engagement due to reduced lipophilicity.

Assay Development Solubility Screening Biochemical Pharmacology

Polar Surface Area (PSA) Differentiates the Benzyl Scaffold for Kinase Selectivity Profiling

With a topological polar surface area (TPSA) of 31.2 Ų, the target compound sits well within the range (<140 Ų) generally required for cell permeability but is sufficiently low to potentially favor binding to kinase pockets with smaller solvent-exposed regions [1]. This TPSA is a direct consequence of the N7-benzyl substitution pattern, which lacks additional heteroatoms. Analogs like the anti-mycobacterial 3-phenyl-N-(pyridin-2-ylmethyl) series introduce a pyridine nitrogen, increasing TPSA to ~38-45 Ų, which may improve solubility but alter kinase target engagement profiles [2]. The lower TPSA of the target compound may offer an advantage in targeting kinases with deep, hydrophobic ATP-binding pockets.

Kinase Selectivity Screening Medicinal Chemistry Scaffold Optimization

Optimal Procurement and Application Scenarios for Compound 890626-33-2


Kinase Inhibitor Lead Optimization Programs Requiring High Lipophilicity Windows

Based on its calculated logP of 5.31, this compound is ideally suited for lead optimization campaigns where target engagement requires a compound to access a deep, hydrophobic kinase active site [1]. Its lipophilicity profile, while high, remains just at the edge of drug-likeness, making it a valuable tool for establishing the upper limit of acceptable clogP in an SAR series, contrasting with the even more lipophilic pentyl analog .

Specialized Hydrophobic Kinase Pocket Probing

The low TPSA (31.2 Ų) indicates this compound is optimized for passive membrane permeability and binding to hydrophobic pockets. It is best procured for studies specifically designed to probe the role of hydrophobic interactions in kinase selectivity, particularly when compared to more polar N-pyridylmethyl analogs that demonstrate different selectivity fingerprints due to their higher TPSA [2].

Development of Predictive ADME Models for Pyrazolopyrimidines

The combination of its precise molecular weight (342.44 g/mol), high clogP, and low micromolar predicted solubility (logSw -5.46) makes this compound an excellent calibration standard for generating in silico ADME prediction models for the pyrazolo[1,5-a]pyrimidine class . Its properties represent a critical boundary condition for the chemical space explored in this class, enabling more accurate model training.

Formulation and Assay Development Studies

Given its predicted aqueous solubility of approximately 1.2 µM, this compound is best suited for projects equipped to handle low-solubility candidates. Its inclusion in a screening library necessitates dedicated DMSO formulation protocols and pre-assay solubility testing, making it a differentiator from more soluble, but potentially less lipophilic, kinase inhibitor scaffolds .

Quote Request

Request a Quote for N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.